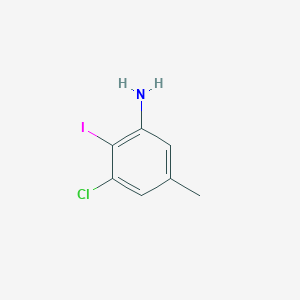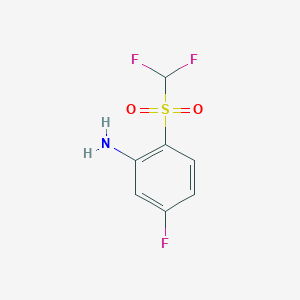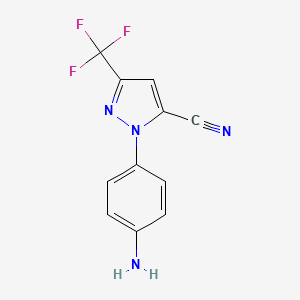
4-(5-cyano-3-trifluoromethyl-1H-pyrazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound that features a trifluoromethyl group, an aminophenyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various synthetic routes, including radical trifluoromethylation . The reaction conditions often involve the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation .
Analyse Chemischer Reaktionen
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and arylthiolate anions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Biology: It is used in biological research to study its effects on various biological systems.
Industry: It is used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves the formation of electron donor-acceptor complexes with arylthiolate anions. This process can undergo an intramolecular single electron transfer reaction under visible light irradiation, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as trifluoromethyl phenyl sulfone and other trifluoromethylated compounds. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity .
Similar compounds include:
- Trifluoromethyl phenyl sulfone
- Perfluoroalkyl phenyl sulfones
Eigenschaften
Molekularformel |
C11H7F3N4 |
|---|---|
Molekulargewicht |
252.20 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)10-5-9(6-15)18(17-10)8-3-1-7(16)2-4-8/h1-5H,16H2 |
InChI-Schlüssel |
CKOSXNJTBDFXNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
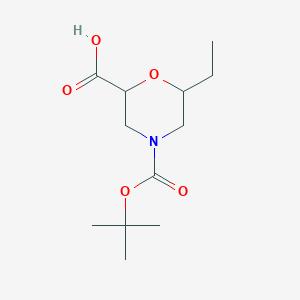
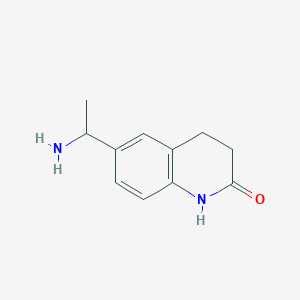
![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
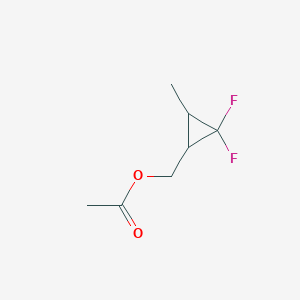
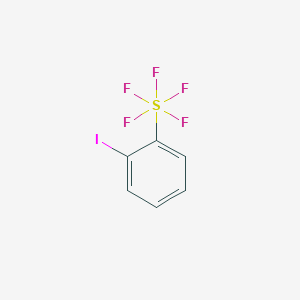
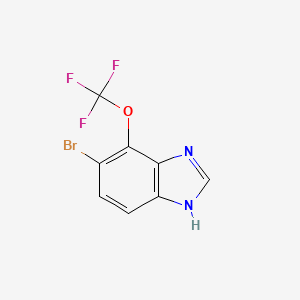


![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
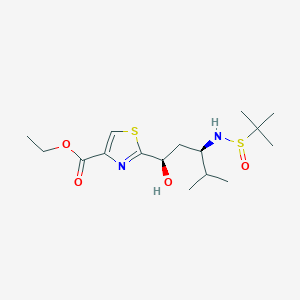
![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
